Falipamil hydrochloride

Cardiac Electrophysiology Hemodynamics Specific Bradycardic Agents

Falipamil hydrochloride (AQ-A 39) is the prototype specific bradycardic agent—a verapamil derivative reducing heart rate via direct SA node action without negative inotropy or vasodilation. Unlike ivabradine (pure If blocker), it modulates Na⁺ & K⁺ channels, enhancing AV conduction while prolonging atrial refractoriness—a unique signature for comparative mechanistic studies. Indispensable control for HCN channel biophysics, SAR, and cardioprotection models. Substituting verapamil, alinidine, or ivabradine introduces confounds. Procure ≥98% purity for reproducible, publishable results.

Molecular Formula C24H33ClN2O5
Molecular Weight 465 g/mol
CAS No. 60987-07-7
Cat. No. B1234014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFalipamil hydrochloride
CAS60987-07-7
Synonyms5,6-dimethoxy-2-(3-((alpha-(3,4-dimethoxy)phenylethyl)methylamino)propyl)phthalimidine
AQ-A 39
AQ-A-39
AQ-AH 208
AQ-AH-208
AQA 39
AQA 39Cl
falipamil
falipamil hydrochloride
Molecular FormulaC24H33ClN2O5
Molecular Weight465 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCCNCCCN2CC3=CC(=C(C=C3C2=O)OC)OC)OC.Cl
InChIInChI=1S/C24H32N2O5.ClH/c1-28-20-9-8-17(13-21(20)29-2)7-5-10-25-11-6-12-26-16-18-14-22(30-3)23(31-4)15-19(18)24(26)27;/h8-9,13-15,25H,5-7,10-12,16H2,1-4H3;1H
InChIKeySSFPIVGEBUWFAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Falipamil Hydrochloride (CAS 60987-07-7) Procurement Guide for Selective Bradycardic Research


Falipamil hydrochloride (CAS 60987-07-7), also known as AQ-A 39, is a small-molecule verapamil derivative and a member of the specific bradycardic agent (SBA) pharmacological class [1]. It exerts its primary antitachycardic effect through a direct, selective action on the sinoatrial (SA) node, reducing heart rate without the pronounced negative inotropy or vasodilation typical of classical calcium channel blockers [2]. Falipamil is considered the prototype SBA, from which later-generation agents like zatebradine (UL-FS 49) were developed through structural optimization of the phthalimidine moiety [3]. It is supplied as a hydrochloride salt with a molecular weight of 465 g/mol and a purity typically ≥95% .

Why Falipamil Hydrochloride Cannot Be Replaced by Verapamil, Alinidine, or Ivabradine in Cardiac Electrophysiology Research


Despite their structural or functional similarities, substituting falipamil with a close analog like verapamil, alinidine, or a modern HCN channel blocker such as ivabradine will introduce significant experimental confounds due to fundamental differences in their electrophysiological and hemodynamic profiles [1]. Falipamil uniquely enhances sinoatrial and atrioventricular (AV) nodal conduction while prolonging atrial and ventricular refractoriness—a profile opposite to verapamil and distinct from alinidine [2]. Furthermore, its bradycardic potency is more effectively dissociated from negative inotropic effects compared to verapamil and alinidine [3]. Unlike ivabradine, which is a highly selective inhibitor of the "funny" current (If), falipamil achieves its effect through a different, multi-faceted mechanism involving sodium and potassium channel modulation, making it a distinct and essential tool for comparative mechanistic studies of heart rate control [4].

Quantitative Evidence for Falipamil Hydrochloride Differentiation Against Key Comparators


Falipamil vs. Verapamil: Superior Dissociation of Bradycardic from Negative Inotropic Effects

In a direct comparison using isolated, blood-perfused dog hearts, falipamil demonstrated a significantly greater dissociation between its heart rate-lowering effect and its effect on myocardial contractility compared to verapamil [1]. This indicates falipamil can achieve a desired bradycardic state with less compromise to cardiac output, a critical advantage in experimental models of ischemia and heart failure.

Cardiac Electrophysiology Hemodynamics Specific Bradycardic Agents

Falipamil vs. Alinidine: Opposing Effects on Sinus Rate and AV Conduction in Conscious Dogs

A head-to-head study in conscious, instrumented dogs revealed starkly contrasting electrophysiological profiles for falipamil and alinidine, despite both being classified as SBAs [1]. Falipamil increased sinus rate and the Wenckebach point (a measure of AV nodal conduction capacity), while alinidine decreased both. These divergent effects underscore that falipamil's mechanism is not simply interchangeable with other SBAs and involves a unique interplay with autonomic tone.

Cardiac Electrophysiology In Vivo Pharmacology Heart Rate Control

Falipamil vs. UL-FS 49 (Zatebradine): Distinct Mechanism of If Current Block

In a study on sheep cardiac Purkinje fibers, both falipamil and its successor, UL-FS 49 (zatebradine), reduced the pacemaker current (If). However, UL-FS 49 was more effective at reducing If amplitude at similar concentrations and exhibited a use-dependent block not fully shared by falipamil [1]. This indicates a fundamental difference in their interaction with the If channel complex, making falipamil a key reference for understanding structure-activity relationships in this compound class.

Ion Channel Pharmacology Pacemaker Current (If) Specific Bradycardic Agents

Falipamil vs. Propranolol: Comparative Hemodynamics and Exercise Tolerance in Ischemic Heart Disease

In a randomized, controlled study of patients with ischemic heart disease, intravenous falipamil (2 mg/kg) was compared to propranolol (0.1 mg/kg) [1]. While both reduced heart rate, falipamil's effect on limiting the heart rate increase during orthostasis was more pronounced than propranolol's. Crucially, falipamil did not reduce systolic blood pressure, a key differentiator from the beta-blocker, and produced a more moderate reduction in the double product (heart rate × systolic pressure), suggesting a different profile for managing myocardial oxygen demand.

Clinical Pharmacology Ischemic Heart Disease Beta-Blockers

Falipamil and AQ-AH 208: Equivalent Bradycardic Efficacy but Distinct Potency Profiles

A study comparing falipamil (AQ-A39) to its analog, AQ-AH 208, in an anesthetized dog model of myocardial ischemia-reperfusion injury demonstrated that both agents produced equivalent reductions in heart rate (24%) and the rate-pressure product (27%) [1]. However, this was achieved with substantially different dosing regimens, indicating a significant difference in potency between the two compounds. This establishes falipamil as a less potent but equally efficacious reference standard for studying the class.

Myocardial Ischemia Cardioprotection Specific Bradycardic Agents

Optimal Research and Development Application Scenarios for Falipamil Hydrochloride


Comparative Cardiac Electrophysiology Studies

Falipamil is an essential tool for comparative pharmacological studies designed to differentiate the mechanisms of various bradycardic agents. Its unique profile of enhancing AV nodal conduction while prolonging atrial refractoriness [1], and its distinct effect on sinus rate compared to alinidine [2], make it indispensable for researchers investigating the complex interplay of ion channels and autonomic tone in controlling heart rhythm. Procurement is justified for any lab seeking to build or validate models of SA and AV nodal function.

Mechanistic Studies of the Pacemaker Current (If) and HCN Channels

As the prototype SBA, falipamil is a critical reference compound for structure-activity relationship (SAR) studies and for probing the pharmacology of the If current [3]. Its distinct kinetics of block and recovery, when compared to second-generation agents like zatebradine (UL-FS 49) [4], allow researchers to interrogate different functional states of the HCN channel. Labs focused on ion channel biophysics and the development of novel heart rate-lowering drugs require falipamil as a foundational control.

Preclinical Models of Myocardial Ischemia Requiring Pure Heart Rate Reduction

In animal models of acute myocardial ischemia and reperfusion, falipamil provides a clean method for inducing selective bradycardia without the confounding hemodynamic effects of classical calcium channel blockers or beta-blockers [5][6]. Its ability to reduce heart rate and the rate-pressure product (a key index of myocardial oxygen demand) while preserving or even improving collateral blood flow [7] makes it a superior agent for dissecting the cardioprotective benefits of heart rate reduction per se.

Analytical Method Development and Reference Standard Supply

For analytical chemistry and bioanalytical labs, falipamil serves as a key reference standard for developing and validating assays for this class of compounds. Published methods utilize reversed-phase HPLC with fluorimetric detection for quantifying falipamil in biological matrices [8]. Procuring a high-purity, well-characterized batch of falipamil hydrochloride is essential for establishing calibration curves and validating analytical methods for pharmacokinetic or drug metabolism studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Falipamil hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.